3',5'-Dichloro-2,2,2-trifluoroacetophenone
Description
Overview of Halogenated Ketones in Organic Synthesis and Medicinal Chemistry
Halogenated ketones, particularly α-haloketones where a halogen atom is positioned on the carbon atom adjacent to the carbonyl group, are fundamental reagents in organic synthesis. The presence of the halogen atom significantly influences the chemical reactivity of the molecule. The electron-withdrawing nature of the carbonyl group polarizes the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. This enhanced reactivity makes α-haloketones exceptionally useful as precursors for a wide array of chemical transformations.
In synthetic chemistry, they are prized as versatile synthons for constructing various heterocyclic compounds, which are core structures in many biologically active molecules. Their utility extends to numerous reactions, including substitution and condensation reactions, which are pivotal in building molecular complexity. In medicinal chemistry, the incorporation of halogenated ketones into molecular scaffolds is a strategic approach to modulate the electronic and steric properties of a lead compound, often leading to enhanced biological activity.
Significance of the Trifluoromethyl Group in Chemical and Biological Systems
The trifluoromethyl (-CF3) group is a unique functional group that plays a crucial role in medicinal chemistry and materials science due to its distinct electronic and steric properties. mdpi.com When introduced into an organic molecule, the -CF3 group can profoundly alter its physicochemical characteristics, such as metabolic stability, lipophilicity, and binding affinity. mdpi.com
| Property | Description | Impact on Molecules |
|---|---|---|
| Metabolic Stability | The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes. | Increases the biological half-life and overall stability of drug candidates. |
| Lipophilicity | The -CF3 group is highly lipophilic, increasing the molecule's affinity for nonpolar environments. | Enhances membrane permeability and can improve absorption and distribution. mdpi.com |
| Electron-Withdrawing Nature | Fluorine is the most electronegative element, making the -CF3 group a strong inductive electron withdrawer. | Modulates the acidity/basicity of adjacent functional groups and influences binding interactions with biological targets. nih.gov |
| Bioisosterism | The -CF3 group can sterically mimic other groups like methyl (-CH3) or chlorine (-Cl). | Allows for the fine-tuning of a molecule's size, shape, and electronic profile to optimize biological activity. |
Historical Context and Evolution of Research on 3',5'-Dichloro-2,2,2-trifluoroacetophenone
The first documented synthesis of this compound was reported in a 1989 article in the Journal of Physical Organic Chemistry. google.comquickcompany.in This initial method involved a Grignard reaction using trifluoroacetic anhydride (B1165640) at a very low temperature of -70°C. google.comquickcompany.in While foundational, this approach highlighted the challenges associated with synthesizing such molecules, particularly under harsh reaction conditions.
Subsequent research, largely documented in the patent literature, has focused on developing more efficient, cost-effective, and industrially scalable synthesis methods. A notable development was a process described in a Chinese patent (CN107353189A), which utilized 3,5-dichlorobromobenzene and a strong base, tert-butyllithium (B1211817), at cryogenic temperatures (-78°C). quickcompany.inpatsnap.com However, the use of expensive reagents and the need for extreme temperatures made this process less economically viable for large-scale production. quickcompany.inpatsnap.com
This has driven the evolution toward more practical synthetic routes. Newer methods have explored different starting materials, such as 1,3,5-trichlorobenzene (B151690), and optimized Grignard reaction conditions to avoid extreme temperatures and costly reagents. patsnap.com The primary motivation for this evolution has been the compound's growing importance as a key intermediate in the production of high-value veterinary pharmaceuticals, including Fluralaner, Lotilaner, and Afoxolaner. google.comquickcompany.in
| Method | Key Reagents | Reaction Conditions | Significance/Drawbacks |
|---|---|---|---|
| Initial Grignard Synthesis (1989) | Aryl halide, Magnesium, Trifluoroacetic anhydride | Low temperature (-70°C) | First reported synthesis; established a foundational route. google.comquickcompany.in |
| Organolithium Method (e.g., CN107353189A) | 3,5-dichlorobromobenzene, tert-butyllithium, Trifluoroacetylating agent | Cryogenic temperature (-78°C) | Involved expensive and hazardous reagents; not ideal for industrial scale-up. quickcompany.inpatsnap.com |
| Improved Grignard Process | 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene, Magnesium | Milder reaction conditions | Aimed to reduce cost, improve safety, and increase yield for industrial production. patsnap.com |
Research Trajectories and Future Directions for this compound
The established role of this compound as a crucial synthetic intermediate points toward several key areas for future research and development.
Pharmaceutical Development : Given its use as a precursor for anti-inflammatory and analgesic drugs, future research will likely focus on utilizing this compound as a scaffold to synthesize novel derivatives. chemimpex.com The goal will be to create new chemical entities with improved pharmacological properties, such as enhanced potency, greater selectivity, and more favorable pharmacokinetic profiles. google.com
Agrochemical Innovation : As a key building block for isoxazoline (B3343090) insecticides like Fluralaner, the compound is central to the development of next-generation veterinary and agricultural pest control agents. google.comlongshinebiotech.com Research is expected to continue exploring its application in creating new pesticides that are effective against resistant pests while exhibiting favorable environmental and safety profiles. patsnap.com
Advanced Materials Science : The trifluoromethyl and dichloro-phenyl motifs are known to impart desirable properties to polymers, such as high thermal stability and chemical resistance. fluoromart.com Consequently, future work may explore the use of this compound in the synthesis of specialized polymers and advanced materials for high-performance applications. chemimpex.comfluoromart.com
Catalysis and Synthetic Methodology : Trifluoroacetophenones can serve as organocatalysts in certain chemical reactions. fluoromart.com Future research could investigate the potential of this compound and its derivatives as catalysts for new, environmentally friendly synthetic methods, contributing to the field of green chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDSQRPDUCSOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374230 | |
| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130336-16-2 | |
| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130336-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 ,5 Dichloro 2,2,2 Trifluoroacetophenone and Its Derivatives
Established Synthetic Routes and Reaction Mechanisms
The principal methods for synthesizing 3',5'-Dichloro-2,2,2-trifluoroacetophenone include Grignard reagent-based syntheses, the use of the Sandmeyer reaction to prepare key precursors, and Friedel-Crafts acylation approaches. Each of these routes offers distinct advantages and challenges in the context of industrial and laboratory-scale production.
A prevalent and effective method for preparing this compound involves the use of a Grignard reagent. wipo.int This organometallic approach typically starts with the formation of a 3,5-dichlorophenylmagnesium halide from a corresponding dihalobenzene, such as 1-bromo-3,5-dichlorobenzene (B43179) or 1,3,5-trichlorobenzene (B151690). patsnap.comwipo.int The resulting Grignard reagent then acts as a potent nucleophile, attacking an electrophilic trifluoroacetyl source. patsnap.com The reaction is completed by an acidic workup to yield the final ketone product. patsnap.com This method is advantageous due to its relatively mild reaction conditions and the potential for high yields. google.com
One common electrophile used in this synthesis is ethyl trifluoroacetate. The reaction involves the initial preparation of the Grignard reagent, for instance, by reacting 3,5-dichlorobromobenzene with magnesium chips in a solvent like tetrahydrofuran (B95107) (THF). guidechem.com Once the Grignard reagent is formed, the mixture is typically cooled before the dropwise addition of ethyl trifluoroacetate. guidechem.com The nucleophilic 3,5-dichlorophenyl group attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide group and acidic workup produce this compound. guidechem.comgoogle.com
Various derivatives of trifluoroacetic acid can also serve as the trifluoroacetylating agent in Grignard-based syntheses. Reagents such as trifluoroacetic anhydride (B1165640) and N,N-disubstituted trifluoroacetamides (e.g., trifluoroacetyldimethylamine or trifluoroacetyl diethylamine) are effective. patsnap.comgoogle.comchemicalbook.com For example, the Grignard reagent prepared from 1,3,5-trichlorobenzene can undergo a nucleophilic addition reaction with trifluoroacetyldimethylamine, followed by acid treatment, to obtain the target product. patsnap.com Similarly, the reaction between the Grignard reagent of 3,5-dichloro-4-aminobromobenzene and trifluoroacetyl diethylamine (B46881) has been used to produce derivatives. google.com The use of trifluoroacetic anhydride is also reported, though it can be expensive and requires low temperatures (-78 °C) to control reactivity. google.comchemicalbook.com
The core mechanism of the Grignard-based synthesis is a nucleophilic addition reaction. patsnap.comwipo.int The Grignard reagent, effectively a source of the carbanionic 3,5-dichlorophenyl group, adds to the electron-deficient carbonyl carbon of the trifluoroacetyl reagent (e.g., ester, anhydride, or amide). patsnap.com This step is the key carbon-carbon bond-forming event. The strong trifluoromethyl group, being highly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. The reaction culminates in an acid treatment step to protonate the intermediate and afford the final ketone. patsnap.com
Table 1: Comparison of Grignard-Based Synthetic Routes
| Aryl Halide Precursor | Trifluoroacetyl Reagent | Reported Yield | Reference |
|---|---|---|---|
| 1-Bromo-3,5-dichlorobenzene | Methyl trifluoroacetate | 75.7% | chemicalbook.com |
| 3,5-Dichloro-1-bromobenzene | Trifluoroacetic anhydride | 48% | chemicalbook.com |
| Not Specified | N,O-dimethylhydroxyamino of trifluoroacetic acid | 26% | guidechem.com |
| Not Specified | Trifluoroacetyl fluoride | 10% | guidechem.com |
The Sandmeyer reaction is not a direct method for synthesizing this compound but is a crucial ancillary process for preparing the necessary aryl halide precursors. google.comwikipedia.org Specifically, it is used to convert 3,5-dichloroaniline (B42879) into precursors like 3,5-dichlorobromobenzene or 3,5-dichlorochlorobenzene, which are primary starting materials for the Grignard reaction. google.com
The reaction proceeds by treating an aromatic amine (3,5-dichloroaniline) with a nitrite (B80452) source, typically in the presence of a strong acid, to form an aryl diazonium salt. wikipedia.orglscollege.ac.in This intermediate is then displaced by a halide (e.g., bromide from CuBr) in a copper(I)-catalyzed radical-nucleophilic aromatic substitution. wikipedia.orglscollege.ac.in This transformation provides an efficient route to halogenated benzenes with substitution patterns that may be difficult to achieve through direct electrophilic aromatic substitution. organic-chemistry.org One patented process explicitly describes preparing 3,5-dichlorobromobenzene from 3,5-dichloroaniline via a diazonium salt in the presence of a copper halide, with the resulting product being used in a subsequent Grignard reaction. google.com
Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring using a Lewis acid catalyst. rsc.org In principle, this compound could be synthesized by the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a catalyst like aluminum chloride (AlCl₃). rsc.orgyoutube.com
However, this approach faces significant challenges. The two chlorine atoms on the benzene (B151609) ring are deactivating groups, making the aromatic ring electron-deficient and less susceptible to electrophilic attack. researchgate.net While Friedel-Crafts acylations on deactivated substrates are possible, they often require harsh conditions or highly reactive catalyst systems. researchgate.net Research has shown that trifluoroacetic acid and/or its anhydride can be used to acylate both electron-rich and inactive aromatic compounds. google.com Specifically, the combination of a perfluoroalkanoic anhydride and a metal triflate catalyst has been used to benzoylate deactivated substrates like chlorobenzene (B131634) at elevated temperatures. researchgate.net This suggests that a similar system might be applied for the trifluoroacetylation of 1,3-dichlorobenzene, although this route is less commonly reported for this specific product compared to the Grignard-based methods.
Considerations for Industrial Production and Cost-Effectiveness
The industrial-scale synthesis of this compound faces several challenges that directly impact its cost-effectiveness. Traditional methods often rely on organolithium reagents, such as tert-butyllithium (B1211817), and require cryogenic temperatures of -70°C to -78°C. google.comchemicalbook.com These conditions necessitate specialized and costly equipment, lead to high energy consumption, and pose significant safety risks, making them ill-suited for large-scale, economical production. google.com
To overcome these limitations, research has focused on developing synthetic routes that are more amenable to industrial application. A key strategy involves replacing expensive and hazardous reagents with more economical and safer alternatives. patsnap.com The adoption of milder reaction conditions is also crucial for reducing energy costs and equipment demands. google.comwipo.int For example, methods utilizing Grignard reagents, which can be performed at higher temperatures than organolithium reactions, represent a significant step towards more cost-effective and scalable production. patsnap.com By avoiding deep-cooling conditions and expensive reagents, these improved processes can achieve higher economic efficiency and have broader prospects for industrial application. patsnap.comgoogle.com
Novel Synthetic Protocols and Their Development
The demand for more efficient and economical production methods has driven the development of novel synthetic protocols for this compound.
Another significant simplification involves the use of Grignard reagents, which circumvents the need for cryogenic conditions. patsnap.com In one such process, a Grignard reagent is prepared from 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene and magnesium. patsnap.com This reagent then undergoes a nucleophilic addition with a trifluoroacetyl reagent, followed by acid treatment to yield the final product. patsnap.com This method not only simplifies the production process but also streamlines separation, as in some variations, the reaction mixture can proceed to the next step without intermediate separation, thereby simplifying the workflow. google.com
Optimizing reaction parameters is critical for maximizing yield and purity. In Grignard-based syntheses, the choice of solvent, temperature, and acid for the final treatment step has been systematically adjusted. For example, using a 5% mass fraction of sulfuric acid for the acid treatment has been shown to be effective. google.com The reaction temperature for the coupling of the Grignard reagent with the trifluoroacetyl compound is typically controlled between 10°C and 30°C. google.com A process involving the reaction of 3,5-dichlorobromobenzene with a Grignard reagent and 1-trifluoroacetyl piperidine (B6355638), followed by quenching with aqueous hydrochloric acid, can achieve a crude yield of 90% with 93% purity. google.com Subsequent distillation under vacuum can further enhance the purity to 99% with a final yield of 70%. google.com
The table below illustrates the impact of adjusting reaction parameters on the yield and purity of this compound derivatives, demonstrating the importance of process optimization.
| Example | Starting Material (Compound I) | Trifluoroacetyl Reagent (Compound III) | Yield (%) | Purity (%) |
| 1 | 3,5-dichloro-4-aminobromobenzene | Trifluoroacetyl dimethylamine | 40.9 | 99.1 |
| 36 | 3,5-dichloro-4-fluorobromobenzene | Trifluoroacetyl diethylamine | 42.1 | 99.3 |
| 38 | 1-bromo-3,4,5-trichlorobenzene | Trifluoroacetyl diethylamine | 45.6 | 98.9 |
| Data sourced from patent CN113024390B, showcasing the synthesis of various derivatives through optimized Grignard reaction conditions. google.com |
The shift from strong bases like tert-butyllithium to Grignard reagents represents a key application of alternative reagents to make the synthesis more suitable for industrial production. patsnap.comgoogle.com The Grignard reagent is typically formed by reacting magnesium metal with a halogenated benzene derivative, such as 3,5-dichloro-1-bromobenzene, in a solvent like tetrahydrofuran. patsnap.comgoogle.com
The choice of the trifluoroacetylating agent is also critical. While trifluoroacetic anhydride has been used, it is unstable. google.comchemicalbook.com More stable and effective reagents include trifluoroacetyldimethylamine, trifluoroacetyl diethylamine, and 1-trifluoroacetyl piperidine. patsnap.comgoogle.comgoogle.com These amide-based reagents react efficiently with the Grignard reagent under milder conditions than those required for organolithium reactions. google.com For instance, the reaction between the Grignard reagent derived from 3,5-dichlorobromobenzene and 1-trifluoroacetyl piperidine can be conducted at temperatures between 0°C and 30°C, a significant improvement over the -78°C required in older methods. google.com
Synthesis of Functionalized this compound Derivatives
The synthesis of derivatives of this compound is important for developing new pharmaceutical and agrochemical compounds with tailored properties. chemimpex.comgoogle.com
Functional groups can be introduced onto the aromatic ring to modulate the molecule's biological activity and physical properties. google.com A versatile method for creating such derivatives involves using a substituted 1-bromo-3,5-dichlorobenzene as the starting material for the Grignard synthesis. google.com By varying the substituent at the 4-position of the bromobenzene (B47551) ring, a range of 4'-substituted derivatives can be produced.
This approach has been successfully used to synthesize derivatives where the 4'-position is substituted with an amino (-NH2), fluoro (-F), or chloro (-Cl) group. google.com The general synthetic scheme involves preparing a Grignard reagent from the appropriately substituted 1-bromo-3,5-dichloro-4-R-benzene, followed by reaction with a trifluoroacetyl compound like trifluoroacetyl diethylamine. google.com
The table below summarizes the synthesis of several key derivatives with modified aromatic ring substituents.
| Derivative Name | Starting Material (R group on bromobenzene) | Yield (%) | Purity (%) |
| 3',5'-Dichloro-4'-amino-2,2,2-trifluoroacetophenone | -NH2 | 40.9 | 99.1 |
| 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone | -F | 42.1 | 99.3 |
| 3',4',5'-Trichloro-2,2,2-trifluoroacetophenone | -Cl | 45.6 | 98.9 |
| Data sourced from patent CN113024390B. google.com |
This methodology provides a robust platform for generating a library of functionalized derivatives for further research and development. google.com
Incorporation into Complex Organic Molecules
The primary application of this compound in the synthesis of complex organic molecules is as a key intermediate for the construction of isoxazoline-based insecticides. yikanghuagong.comprotheragen.ai This class of compounds has gained prominence for its potent and specific activity against a range of ectoparasites. The synthesis of these complex structures hinges on the reactivity of the trifluoromethyl ketone group in this compound, which facilitates the formation of a crucial heterocyclic core.
A principal synthetic route involves a base-catalyzed aldol (B89426) condensation reaction between this compound and a substituted acetophenone (B1666503), followed by cyclization with hydroxylamine (B1172632) to form the 4,5-dihydroisoxazole ring system. guidechem.com This methodology is central to the industrial production of veterinary drugs such as Fluralaner. yikanghuagong.comprotheragen.ai
Detailed research findings have outlined specific conditions for the initial condensation step, which is a critical part of incorporating the this compound moiety into the larger molecular scaffold.
The following table summarizes the key transformation in the synthesis of a Fluralaner intermediate, highlighting the incorporation of the this compound core.
Table 1: Synthesis of 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic Acid
| Step | Reactants | Reagents and Conditions | Product |
| 1. Aldol Condensation | This compound, 4-acetyl-2-methylbenzoic acid | Base (e.g., Potassium Carbonate), Solvent (e.g., Water, Methanol, DMF), Heat (e.g., 70 °C) | 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid |
| 2. Cyclization | 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid | Hydroxylamine, Dehydrating agent | 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid |
Further elaboration of the initial condensation step is provided in the following data table, which details various conditions explored for this reaction.
Table 2: Detailed Conditions for the Condensation of this compound with Substituted Acetophenones
| Reactant 1 | Reactant 2 | Base | Solvent(s) | Temperature (°C) | Time (h) | Product |
| This compound | 4-acetyl-2-methylbenzoic acid | Potassium Carbonate | Water, Methanol | 70 | 8 | 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid |
| This compound | 4-acetyl-2-methylbenzoic acid | Potassium Carbonate | Water, N,N'-dimethylformamide | 70 | 7 | 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid |
This key intermediate, 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid, is then further functionalized to produce the final complex molecule, Fluralaner. guidechem.com This subsequent step typically involves an amide coupling reaction.
The incorporation of the this compound unit is fundamental to the biological activity of the resulting insecticide. The 3,5-dichlorophenyl group and the trifluoromethyl group on the isoxazoline (B3343090) ring are crucial for the molecule's efficacy. nih.gov
Chemical Reactivity and Mechanistic Studies of 3 ,5 Dichloro 2,2,2 Trifluoroacetophenone
Influence of Halogen and Trifluoromethyl Groups on Reactivity
The chemical behavior of 3',5'-Dichloro-2,2,2-trifluoroacetophenone is profoundly influenced by the strong electron-withdrawing nature of its substituents: two chlorine atoms on the aromatic ring and a trifluoromethyl group adjacent to the carbonyl function. These groups synergistically modulate the electron density distribution across the molecule, significantly impacting its stability and reactivity. researchgate.net The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups used in structural organic chemistry and is known to enhance the electrophilic character at adjacent cationic sites. nih.gov
The primary consequence of the attached halogen and trifluoromethyl groups is the pronounced enhancement of the electrophilic character of the carbonyl carbon. Both the chlorine atoms (via induction) and the trifluoroacetyl group withdraw electron density from the aromatic ring and the carbonyl group. This electron deficiency makes the carbonyl carbon highly susceptible to attack by nucleophiles. nih.gov
This heightened electrophilicity is a key determinant of the compound's reaction pathways, favoring processes initiated by nucleophilic attack at the carbonyl center. The electron-withdrawing substituents destabilize the carbonyl group, thereby lowering the activation energy for addition reactions. ic.ac.uk Consequently, this compound serves as an excellent electrophile in a variety of chemical transformations. nih.gov
| Substituent Group | Electronic Effect | Impact on Carbonyl Carbon |
|---|---|---|
| -Cl (x2) | Inductive Electron Withdrawal (-I) | Increases electrophilicity |
| -CF3 | Strong Inductive Electron Withdrawal (-I) | Strongly increases electrophilicity |
Stereoelectronic effects, which pertain to the influence of orbital alignment on molecular stability and reactivity, are critical in understanding the reaction mechanisms of this compound. The electron-withdrawing trifluoromethyl group significantly lowers the energy of the C-CF3 antibonding orbital (σ). This allows for stabilizing interactions with adjacent electron-donating orbitals. For instance, during the formation of tetrahedral intermediates in nucleophilic addition reactions, lone pairs on the incoming nucleophile or the carbonyl oxygen can interact with the low-lying σ C-CF3 orbital, providing additional stabilization to the transition state. ic.ac.uk
In the context of hydrate (B1144303) formation, the trifluoromethyl group's ability to act as an acceptor for anomeric interactions from the lone pairs of the gem-diol oxygens provides significant stabilization to the hydrated product, a phenomenon termed the "trifluoromeric effect". ic.ac.uk This stabilization, which is not as pronounced with less electronegative substituents like methyl groups, helps to drive the equilibrium towards the hydrate. ic.ac.uk The steric bulk of the trifluoromethyl group also plays a role, influencing the approach of reagents and the conformational preferences of intermediates and products. researchgate.net
Reactions Involving the Carbonyl Group
The highly electrophilic nature of the carbonyl group in this compound makes it the primary site of chemical reactivity. It readily undergoes reactions typical of ketones, particularly those activated by electron-withdrawing groups.
Nucleophilic addition is a characteristic reaction for this compound. The electron-deficient carbonyl carbon is readily attacked by a wide range of nucleophiles. nih.gov For example, it can participate in visible-light-induced photocatalytic radical addition reactions with dihydroquinoxalin-2-ones, using Ru(bpy)3Cl2 as a photocatalyst, to yield trifluoromethyl-substituted tertiary alcohols. nih.gov
While specific studies on Grignard reactions with this compound are not detailed, its synthesis often involves the inverse reaction: the addition of a Grignard reagent derived from 1-bromo-3,5-dichlorobenzene (B43179) to a trifluoroacetylating agent. google.comquickcompany.in Given its structure, it is expected to react readily with organometallic reagents like Grignard or organolithium compounds to form tertiary alcohols. Similarly, the addition of cyanide ions would lead to the formation of a cyanohydrin. libretexts.org
| Nucleophile | Reaction Type | Product Type |
|---|---|---|
| α-amino radical (from dihydroquinoxalin-2-one) | Photocatalytic Radical Addition | Tertiary Alcohol nih.gov |
| Grignard Reagent (e.g., RMgBr) | Nucleophilic Addition (Predicted) | Tertiary Alcohol |
| Cyanide (e.g., HCN/KCN) | Nucleophilic Addition (Predicted) | Cyanohydrin libretexts.org |
Ketones bearing strongly electron-withdrawing groups, such as the trifluoroacetyl moiety, exhibit a pronounced tendency to form stable hydrates (gem-diols) in the presence of water. researchgate.netic.ac.uklibretexts.org The equilibrium for the hydration of ketones like hexafluoroacetone (B58046) lies almost entirely toward the hydrate, in contrast to simple ketones like acetone (B3395972) where the keto form predominates. ic.ac.uk This is due to the destabilization of the carbonyl group by the inductive effect of the CF3 group and the stabilization of the resulting diol through stereoelectronic interactions, including hydrogen bonding and the anomeric effect. ic.ac.uk For this compound, a similar equilibrium favoring the hydrate in aqueous media is expected. researchgate.net
Keto-enol tautomerism is a fundamental process for carbonyl compounds possessing an α-hydrogen. libretexts.orgmasterorganicchemistry.com However, this compound lacks α-hydrogens on the trifluoroacetyl side. Tautomerism involving the aromatic ring is not a significant process. Therefore, the compound exists predominantly in the keto form, with the enol tautomer not being readily accessible or stable under normal conditions. youtube.com
Halogenation and Functionalization Reactions
Further functionalization of this compound primarily involves reactions on the aromatic ring. The outcome of such reactions, particularly electrophilic aromatic substitution (EAS), is dictated by the combined directing and activating/deactivating effects of the existing substituents. libretexts.org
The trifluoroacetyl group (-COCF3) is a powerful deactivating group due to its strong electron-withdrawing nature, directing incoming electrophiles to the meta position. masterorganicchemistry.com The chlorine atoms are also deactivating but are ortho-, para-directors. libretexts.org In this molecule, the positions meta to the trifluoroacetyl group are already occupied by chlorine atoms. The positions ortho and para to the chlorine atoms are C2', C4', C6', and C1'.
Considering these effects:
Reactivity: The aromatic ring is strongly deactivated towards electrophilic substitution due to the cumulative electron-withdrawing effects of all three substituents. Reactions like nitration or further halogenation would require harsh conditions. masterorganicchemistry.com
Functionalization can also be achieved through nucleophilic aromatic substitution, although this typically requires even more stringent conditions or the presence of a suitable leaving group at a position activated by electron-withdrawing groups.
Alpha-Fluorination and Related Processes
Traditional alpha-fluorination, a reaction that involves the substitution of a proton on the carbon atom adjacent (alpha) to a carbonyl group, is not applicable to this compound. The alpha-position of this molecule is a trifluoromethyl group (CF₃), which lacks the requisite alpha-protons for such a substitution to occur.
However, "related processes" involving the reactivity of the carbonyl group and the adjacent C-F bonds have been explored. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to attack. fluoromart.com One significant related process is the visible-light photoredox-catalyzed radical addition to the carbonyl group. In this type of reaction, a radical species is generated photocatalytically and adds to the carbonyl double bond, transforming the ketone into a tertiary alcohol. nih.gov
Detailed research has shown the successful radical addition of 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one to a series of trifluoromethyl aryl ketones, including the 3',5'-dichloro-substituted variant. nih.gov The reaction proceeds under mild conditions, using Ru(bpy)₃Cl₂ as a photocatalyst and a blue LED light source, to furnish trifluoromethyl alcohols bearing a dihydroquinoxalin-2-one moiety in good yields. nih.gov
| Aryl Ketone Substrate | Product Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|
| 2,2,2-Trifluoroacetophenone (B138007) | 85 | 1.5:1 |
| 4'-Methyl-2,2,2-trifluoroacetophenone | 81 | 1.5:1 |
| 4'-Methoxy-2,2,2-trifluoroacetophenone | 75 | 1.5:1 |
| 4'-Fluoro-2,2,2-trifluoroacetophenone | 82 | 1.5:1 |
| 4'-Chloro-2,2,2-trifluoroacetophenone | 84 | 1.5:1 |
| This compound | 78 | 2:1 |
| 3',5'-Bis(trifluoromethyl)-2,2,2-trifluoroacetophenone | 76 | 2:1 |
The mechanism involves the photocatalyst absorbing visible light and promoting a single-electron transfer (SET) to generate a nucleophilic α-amino radical from the dihydroquinoxalin-2-one. This radical then attacks the electrophilic carbonyl carbon of this compound to form a tertiary alcohol product. nih.gov
Reactions at the Aromatic Ring
The aromatic ring of this compound is significantly deactivated towards chemical reactions due to the presence of three potent electron-withdrawing groups (EWGs): two chlorine atoms and the trifluoroacetyl group (-COCF₃). fluoromart.com
Electrophilic Aromatic Substitution (EAS): In a typical EAS reaction, an electrophile attacks the electron-rich π-system of an aromatic ring. byjus.commasterorganicchemistry.com However, the substituents on this compound strongly withdraw electron density from the ring, making it electron-poor and thus highly unreactive towards electrophiles. minia.edu.egmsu.edu All three substituents are deactivating and act as meta-directors. msu.edu Any forced electrophilic substitution would be predicted to occur at the C-4 or C-6 positions, which are meta to the trifluoroacetyl group. However, the cumulative deactivating effect is so pronounced that such reactions generally require harsh conditions and are not commonly reported for this substrate.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves the attack of a strong nucleophile on an aromatic ring that contains a good leaving group and is activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.comnih.govlibretexts.org In this compound, the chlorine atoms could potentially serve as leaving groups. However, the most powerful activating group, the trifluoroacetyl substituent, is located meta to both chlorine atoms. This positional arrangement does not provide the necessary stabilization for the negatively charged intermediate (a Meisenheimer complex) that is crucial for the SNAr pathway. libretexts.org Consequently, this compound is not suitably activated for standard nucleophilic aromatic substitution reactions. youtube.com
Catalytic Transformations and Asymmetric Synthesis
The highly electrophilic carbonyl group of this compound makes it an excellent substrate for catalytic reduction, particularly for asymmetric synthesis to produce chiral trifluoromethyl-substituted alcohols.
Platinum-Catalyzed Hydrogenation: The enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, including this compound, has been successfully achieved using chirally modified platinum catalysts. fluoromart.com Studies have shown that the presence of electron-withdrawing groups, such as the chloro- and trifluoromethyl substituents on the aromatic ring, can increase both the reaction rate and the enantioselectivity of the hydrogenation. fluoromart.comnih.gov This process is a significant example of heterogeneous asymmetric catalysis. An interesting phenomenon observed in the hydrogenation of activated ketones over these systems is the potential for an inversion of enantioselectivity, where competing reaction pathways can lead to the formation of opposite enantiomers. nih.gov
Ruthenium-Catalyzed Asymmetric Reduction: Ruthenium(II) complexes bearing chiral ligands have been developed as effective catalyst precursors for the asymmetric reduction of trifluoroacetophenone derivatives. researchgate.net Specifically, complexes with triphosphane ligands that combine multiple elements of chirality (planar, phosphorus, and carbon) have been used. These catalytic systems can reduce this compound to the corresponding (R)-α-(trifluoromethyl)benzyl alcohol derivative. The reduction can be performed either via direct hydrogenation or through a hydrogen transfer mechanism, often using isopropanol (B130326) as the hydrogen source in the presence of a basic co-catalyst, which can yield high conversion and enantioselectivity. researchgate.netnih.gov
Advanced Applications of 3 ,5 Dichloro 2,2,2 Trifluoroacetophenone in Organic Synthesis
Building Block in the Synthesis of Complex Organic Molecules
The distinct properties of 3',5'-dichloro-2,2,2-trifluoroacetophenone make it an essential component in the synthesis of intricate organic structures. chemimpex.com Its trifluoromethyl group enhances the chemical stability and reactivity of resulting compounds, a desirable trait in modern chemistry. chemimpex.com Various synthesis methods, often involving Grignard reagents, have been developed to produce this key intermediate, highlighting its importance in chemical manufacturing. patsnap.comquickcompany.inguidechem.com
This acetophenone (B1666503) derivative is a crucial precursor for molecules exhibiting significant biological activity. chemimpex.com The presence of chlorine and trifluoromethyl groups on the aromatic ring is a common feature in many biologically active compounds. Its distinctive structure allows for the creation of new compounds with enhanced efficacy and selectivity, making it a valuable asset in drug discovery and development programs. chemimpex.com The strategic placement of these functional groups provides a scaffold that can be further modified to fine-tune the pharmacological properties of the final molecules. google.com
In addition to its biological applications, this compound serves as a key intermediate in the field of advanced material science. chemimpex.com Its utility in this area stems from the unique electronic and physical properties conferred by its halogen and trifluoromethyl substituents. These features are leveraged to synthesize specialized polymers and other materials with tailored characteristics.
Role in the Synthesis of Agrochemicals
The compound is a well-established intermediate in the synthesis of modern agrochemicals. chemimpex.compatsnap.com Its structure is integral to the development of next-generation crop protection agents.
This compound is utilized in the formulation of effective pesticides. chemimpex.comindiarawmaterial.com The resulting agrochemicals are designed for potent pest control, and its chlorinated structure contributes to improved efficacy in target applications. chemimpex.com The development of herbicides and pesticides is a critical area of research aimed at improving agricultural yields and efficiency. researchgate.net
A significant application of this compound is its role as a key intermediate in the production of veterinary Active Pharmaceutical Ingredients (APIs). patsnap.comquickcompany.ingoogle.com It is notably used in the synthesis of isoxazoline (B3343090) ectoparasiticides. Research and patent literature extensively document its use in the manufacturing process of Fluralaner, a potent insecticide and acaricide used in veterinary medicine to control flea and tick infestations in animals. quickcompany.ingoogle.comwipo.int It also serves as a crucial intermediate for other veterinary drugs like Lotilaner and Afoxolaner. quickcompany.ingoogle.com
Table 2: Key Veterinary APIs Synthesized from this compound
| Veterinary API | Class | Application |
|---|---|---|
| Fluralaner | Isoxazoline | Control of fleas and ticks in companion animals google.com |
| Lotilaner | Isoxazoline | Treatment of flea and tick infestations google.com |
| Afoxolaner | Isoxazoline | Prevention of flea and tick infestations google.com |
Application in Pharmaceutical Development
The utility of this compound extends broadly into pharmaceutical development, where it functions as a pivotal intermediate. chemimpex.compatsnap.comindiarawmaterial.com Its structural motifs are incorporated into various pharmaceutical agents. Research indicates its use in the development of anti-inflammatory and analgesic drugs. chemimpex.com The ability to use this compound to create fluorinated APIs is a significant advantage, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. indiarawmaterial.com
Intermediate for Anti-inflammatory and Analgesic Drugs
This compound is recognized as an important intermediate in the synthesis of various pharmaceutical agents, with specific utility in the development of anti-inflammatory and analgesic drugs. chemimpex.com Its structure serves as a precursor or building block that can be elaborated into more complex molecules with desired therapeutic activities. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability and binding affinity. mdpi.com While its role as an intermediate in this therapeutic area is noted, specific examples of commercial anti-inflammatory or analgesic drugs derived directly from this compound are not extensively detailed in publicly available literature.
However, its importance as a key pharmaceutical intermediate is well-documented in the synthesis of modern veterinary medicines. patsnap.com For instance, it is a crucial precursor for isoxazoline ectoparasiticides such as Fluralaner, Lotilaner, and Afoxolaner. google.comquickcompany.in The synthesis pathways for these active pharmaceutical ingredients (APIs) rely on the unique reactivity of this compound to construct the core structure of the final products. google.comquickcompany.in
Contribution to Drug Discovery and Development
The contribution of this compound to drug discovery extends beyond its role as a simple intermediate; it is a valuable asset for creating novel compounds with enhanced biological activity. chemimpex.com The trifluoromethyl (CF₃) group is a key feature, acting as a strong electron-withdrawing substituent that can significantly alter the physicochemical properties of a molecule. mdpi.com
Key Contributions in Drug Design:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can prolong the half-life of a drug, leading to improved pharmacokinetic profiles. mdpi.com
Improved Binding Affinity: The CF₃ group can enhance a molecule's ability to bind to its biological target through various interactions, including hydrophobic and electrostatic interactions. mdpi.com
Modulation of Lipophilicity: Fluorination is a common strategy to increase the lipophilicity of a drug candidate, which can improve its ability to cross cell membranes and reach its target site. mdpi.com
Researchers utilize this compound as a scaffold to synthesize new chemical entities, leveraging its reactivity to build libraries of compounds for screening. chemimpex.comgoogle.com Its distinctive properties allow for the creation of complex organic molecules, making it a crucial resource for professionals seeking innovative solutions in pharmaceutical development. chemimpex.com
Emerging Applications in Specialized Chemical Fields
Beyond pharmaceuticals, this compound is finding use in high-performance materials and photochemistry.
Photoinitiator Development
Aromatic ketones, such as acetophenone derivatives, are known to function as photoinitiators, which are molecules that generate reactive species (radicals) upon exposure to light, typically ultraviolet (UV) light. These reactive species can then initiate a polymerization reaction, a process widely used in UV curing for inks, coatings, and adhesives. This compound has been identified as an important compound in the development of efficient and practical photoinitiators.
It likely functions as a Type II photoinitiator, which operates via a bimolecular hydrogen abstraction mechanism. Upon absorbing light, the ketone is excited to a triplet state. In this highly reactive state, it can abstract a hydrogen atom from a co-initiator (often a tertiary amine or an alcohol), generating two radicals: a ketyl radical from the acetophenone and a radical from the co-initiator. rsc.org Both of these radicals can go on to initiate the polymerization of monomers. The presence of electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring influences the compound's absorption spectrum and the efficiency of the initiation process.
Polymeric Materials with Enhanced Properties
This compound and related trifluoroacetophenones are employed in the synthesis of advanced polymers with superior properties. chemimpex.com The incorporation of the rigid, fluorinated structure into a polymer backbone can significantly enhance its performance characteristics.
One notable application is in the creation of novel polyimides. Research has shown that fluorinated diamine monomers derived from trifluoroacetophenone can be used to synthesize polyimides with excellent thermal stability and solvent resistance. fluoromart.com These high-performance polymers are sought after in the aerospace and electronics industries for applications requiring durability under extreme conditions.
Furthermore, aromatic polymers derived from 2,2,2-trifluoroacetophenone (B138007) exhibit high glass transition temperatures (Tg) and attractive gas transport properties. fluoromart.comresearchgate.net Specifically, they have shown promising permeability coefficients for gases like carbon dioxide (CO₂) and hydrogen (H₂), making them suitable for industrial applications such as gas separation membranes. fluoromart.com The compound's use in creating specialized coatings also improves properties like chemical resistance and durability in industrial settings. chemimpex.com
Table 2: Summary of Applications
| Field | Application | Role of this compound |
| Medicinal Chemistry | Anti-inflammatory & Analgesic Drugs | Serves as a key synthetic intermediate. chemimpex.com |
| Drug Discovery & Development | Acts as a building block to enhance metabolic stability and binding affinity. chemimpex.commdpi.com | |
| Veterinary Pharmaceuticals | Key intermediate for ectoparasiticides like Fluralaner. google.comquickcompany.in | |
| Specialized Chemicals | Photoinitiator Development | Functions as a Type II photoinitiator for UV-curing applications. |
| Polymeric Materials | Monomer precursor for high-performance polyimides and polymers for gas separation membranes, imparting thermal stability and chemical resistance. fluoromart.comchemimpex.comresearchgate.net |
Computational and Spectroscopic Studies of 3 ,5 Dichloro 2,2,2 Trifluoroacetophenone
Computational Chemistry Approaches
Computational chemistry provides a powerful lens for understanding the intrinsic properties of 3',5'-Dichloro-2,2,2-trifluoroacetophenone at a molecular level. These theoretical methods allow for the elucidation of its electronic structure, conformational preferences, and reactivity patterns.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are instrumental in understanding how the potent electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl (-CF₃) group influences the molecule's properties.
DFT studies on similar halogenated molecules suggest that these substitutions play a crucial role in stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) more than the Highest Occupied Molecular Orbital (HOMO). This reduction in the HOMO-LUMO energy gap is a key indicator of chemical reactivity. The trifluoroacetyl group, combined with the chlorine atoms on the aromatic ring, significantly lowers the electron density of the system. This effect is particularly pronounced at the carbonyl carbon, rendering it highly electrophilic. Molecular electrostatic potential (MESP) maps, derived from DFT calculations, would visually confirm this, showing a region of strong positive potential around the carbonyl carbon, indicating a prime site for nucleophilic attack.
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity. Molecular modeling studies, particularly conformational analysis, focus on the rotation around the single bond connecting the carbonyl group and the dichlorophenyl ring.
Studies on related 2-substituted acetophenones suggest that the molecule may adopt a planar or near-planar conformation to maximize conjugation between the carbonyl group and the aromatic ring. However, the bulky trifluoromethyl group introduces significant steric hindrance, which can lead to a non-planar (orthogonal) conformation where the trifluoroacetyl group is twisted out of the plane of the phenyl ring. The actual preferred conformation represents a balance between steric repulsion and electronic stabilization. The rotational barrier between different conformers can be calculated to understand the energy landscape of the molecule. For this compound, the presence of chlorine atoms in the meta positions does not impose direct steric clash with the trifluoroacetyl group, but their electronic influence can affect the rotational barrier.
Prediction of Reactivity and Selectivity
Computational methods are invaluable for predicting the reactivity and selectivity of this compound. The strong electron-withdrawing character of the chloro and trifluoromethyl substituents significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
This heightened reactivity has been observed experimentally in related systems. For instance, in the platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, electron-withdrawing groups like -CF₃ were found to increase both the reaction rate and the enantioselectivity. DFT calculations support this by showing a lower LUMO energy, which facilitates the acceptance of electrons from a nucleophile or a catalyst. The calculated distribution of molecular orbitals can also predict the regioselectivity of reactions, such as electrophilic aromatic substitution, although the dichlorinated ring is strongly deactivated towards such reactions.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide experimental verification of the molecular structure and electronic environment of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region would show two signals corresponding to the two distinct types of protons on the 3,5-dichlorophenyl ring. The proton at the 4-position would appear as a triplet, while the two equivalent protons at the 2- and 6-positions would appear as a doublet.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is typically found far downfield. The carbon of the trifluoromethyl group (-CF₃) appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached chlorine atoms.
¹⁹F NMR: ¹⁹F NMR is particularly informative for this compound. The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single resonance. The chemical shift of the trifluoroacetyl group is sensitive to the electronic environment. For trifluoroacetophenones, these shifts typically appear in the range of -67 to -85 ppm relative to CFCl₃. The electron-withdrawing nature of the dichlorophenyl ring would influence the precise chemical shift.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Data not available | Aromatic H (2,6-positions) | Data not available |
| Data not available | Aromatic H (4-position) | Data not available |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Note: Specific experimental NMR data for this compound is not readily available in public literature. The assignments are based on established principles of NMR spectroscopy. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
The IR spectrum of this compound is characterized by several key absorption bands:
C=O Stretch: A strong absorption band characteristic of the carbonyl group in an aromatic ketone is expected, typically in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring and the electronic effect of the trifluoromethyl group influence this frequency.
C-F Stretches: Strong and intense absorption bands corresponding to the carbon-fluorine stretching vibrations of the -CF₃ group are expected in the region of 1100-1350 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.
C-Cl Stretches: Absorptions due to the carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.
Aromatic C-H Stretches: These vibrations typically appear above 3000 cm⁻¹.
| IR Spectroscopy | |
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Carbonyl (C=O) Stretch | 1690 - 1715 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1100 - 1350 (strong, multiple bands) |
| C-Cl Stretch | 600 - 800 |
| Note: Specific experimental IR peak values are not readily available. The ranges are based on characteristic frequencies for the respective functional groups. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. While a specific, publicly available mass spectrum for this compound is not readily found in the reviewed literature, a theoretical analysis of its fragmentation pattern can be inferred based on the principles of mass spectrometry and the known behavior of similar compounds.
The molecular weight of this compound (C₈H₃Cl₂F₃O) is 243.01 g/mol . The molecular ion peak (M⁺) would be expected at m/z 243, with characteristic isotopic peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms would result in a distinctive M+2 peak with an intensity of approximately 65% of the M⁺ peak and an M+4 peak of about 10% intensity, which is a hallmark of dichlorinated compounds.
Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the trifluoromethyl group, as well as the bond between the carbonyl group and the dichlorophenyl ring.
Expected Fragmentation Patterns:
| Fragment Ion | Structure | Expected m/z | Notes |
| [M]⁺ | [C₈H₃Cl₂F₃O]⁺ | 243 | Molecular ion |
| [M - CF₃]⁺ | [C₇H₃Cl₂O]⁺ | 174 | Loss of the trifluoromethyl radical |
| [C₆H₃Cl₂]⁺ | [C₆H₃Cl₂]⁺ | 145 | Loss of the trifluoroacetyl group |
| [CF₃]⁺ | [CF₃]⁺ | 69 | Trifluoromethyl cation |
Other Advanced Spectroscopic Methods
While specific experimental spectra for this compound are not widely published, its structural features suggest characteristic signals in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons. Due to the substitution pattern, two distinct signals would be anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the 4'-position would likely appear as a triplet, while the protons at the 2' and 6'-positions would appear as a doublet.
¹³C NMR: The carbon NMR spectrum would provide information about the different carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbon, the trifluoromethyl carbon (which would show coupling with fluorine), and the aromatic carbons. The carbons bearing the chlorine atoms would exhibit chemical shifts influenced by the electronegativity of the chlorine atoms.
¹⁹F NMR: The fluorine NMR spectrum would be a powerful tool for confirming the presence of the trifluoromethyl group, likely showing a singlet at a characteristic chemical shift for a CF₃ group attached to a carbonyl.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1720 cm⁻¹. The presence of the C-F bonds would give rise to strong absorption bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C-Cl stretching vibrations would appear in the fingerprint region (below 800 cm⁻¹).
Structure-Activity Relationships and Electronic Properties
The chemical structure of this compound, with its array of electron-withdrawing substituents, significantly influences its electronic properties and reactivity, which is a key aspect of its structure-activity relationship.
The presence of two chlorine atoms and a trifluoromethyl group on the phenyl ring has a profound impact on the electron density of the molecule. fluoromart.com Both chlorine and the trifluoromethyl group are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon. fluoromart.com This heightened electrophilicity makes the carbonyl group more susceptible to nucleophilic attack, a crucial factor in its utility as a synthetic intermediate.
Computational studies on substituted acetophenones have provided insights into how substituents modulate electronic properties. samipubco.comechemcom.com The introduction of electron-withdrawing groups, such as those present in this compound, generally leads to a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). echemcom.com A lower LUMO energy indicates a greater electron-accepting ability, which correlates with increased reactivity towards nucleophiles.
The steric effects of the substituents also play a role in the molecule's reactivity. While the chlorine atoms are in the meta positions relative to the acetyl group, they can still exert some steric hindrance, potentially influencing the approach of bulky nucleophiles to the carbonyl carbon.
Medicinal Chemistry Perspectives on 3 ,5 Dichloro 2,2,2 Trifluoroacetophenone and Analogues
Design and Development of Bioactive Molecules
3',5'-Dichloro-2,2,2-trifluoroacetophenone is a versatile chemical intermediate recognized for its significant role in the synthesis of complex bioactive molecules, particularly within the pharmaceutical and agrochemical sectors. chemimpex.compatsnap.com Its unique structure, featuring a dichlorinated phenyl ring and a trifluoromethyl ketone moiety, provides a valuable scaffold for developing compounds with enhanced biological activity. chemimpex.com
This compound is a key intermediate in the production of several modern veterinary active pharmaceutical ingredients (APIs), including the isoxazoline (B3343090) ectoparasiticides Fluralaner, Lotilaner, and Afoxolaner. google.comlongshinebiotech.com In the synthesis of Fluralaner, for instance, this compound is condensed with other reagents to form the core structure of the final drug molecule. guidechem.com The presence of the dichlorophenyl and trifluoromethyl groups from this starting material is crucial for the end product's insecticidal and acaricidal activity. longshinebiotech.comguidechem.comgoogle.com Its utility extends to the development of anti-inflammatory and analgesic drugs, highlighting its importance as a building block in medicinal chemistry. chemimpex.com
The reactivity of the trifluoromethyl ketone group, combined with the specific substitution pattern on the aromatic ring, makes this compound an ideal candidate for creating diverse molecular architectures with tailored biological functions. chemimpex.com
Influence of Trifluoromethylation on Pharmacokinetics and Pharmacodynamics
The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. mdpi.comwechemglobal.com This functional group imparts unique physicochemical characteristics that can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. mdpi.com
The -CF3 group is significantly more electronegative than a methyl group and possesses a strong electron-withdrawing nature. mdpi.com These electronic properties, combined with its bulkiness, can alter a molecule's conformation and binding affinity to receptors or enzymes. mdpi.comwechemglobal.com
A key property influenced by trifluoromethylation is lipophilicity, which is critical for a drug's ability to cross biological membranes and reach its site of action. mdpi.comacs.org The trifluoromethyl group is one of the most lipophilic substituents used in drug design. annualreviews.org It generally increases the lipophilicity of a molecule, a property often quantified by the partition coefficient (logP). mdpi.com The Hansch π value, a measure of a substituent's contribution to lipophilicity, is +0.88 for the -CF3 group. mdpi.com
This enhanced lipophilicity can lead to improved membrane permeability, facilitating passive diffusion across cell membranes. mdpi.comresearchgate.net For example, the inclusion of a trifluoromethyl group in the antidepressant fluoxetine (B1211875) significantly boosted its lipophilicity, which is crucial for its penetration of the blood-brain barrier. mdpi.com However, the effect of trifluorination on lipophilicity can be context-dependent. Studies have shown that the position of the -CF3 group relative to other functional groups in a molecule is critical; for instance, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while the effect is much less pronounced at other positions. nih.gov This allows for the fine-tuning of logP values to optimize a drug candidate's permeability and bioavailability. mdpi.com
Physicochemical Properties of Key Functional Groups
| Functional Group | Hansch π Value | Van der Waals Radius (Å) | Bond Dissociation Energy (C-X, kJ/mol) |
|---|---|---|---|
| -H (Hydrogen) | 0.00 | 1.20 | 414.2 (C-H) |
| -CH3 (Methyl) | +0.56 | 2.00 | - |
| -Cl (Chloro) | +0.71 | 1.75 | - |
| -CF3 (Trifluoromethyl) | +0.88 | 2.70 | 485.3 (C-F) |
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. wechemglobal.comresearchgate.net The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond. mdpi.com This inherent strength makes the -CF3 group highly resistant to oxidative metabolism by enzymes, particularly the cytochrome P450 family in the liver. mdpi.comannualreviews.org
Blocking a potential site of metabolic oxidation is a common strategy to increase a drug's half-life and bioavailability. mdpi.com By replacing a metabolically vulnerable methyl or hydrogen group with a robust -CF3 group, medicinal chemists can protect the molecule from rapid degradation, leading to a longer duration of action. mdpi.comnih.gov Studies on various compounds have confirmed that the -CF3 group often remains intact during metabolism. nih.gov
However, while the C-F bonds themselves are stable, the ketone group in trifluoromethyl ketones (TFMKs) can be susceptible to in vivo reductive metabolism by carbonyl reductases, converting them to inactive trifluoromethyl alcohols. nih.govnih.gov This metabolic pathway can limit the viability of TFMK-containing drug candidates. nih.gov Research has shown that the stability of the ketone can be improved by placing additional electron-withdrawing groups on the molecule, which helps to stabilize the ketone's hydrated form and make it more resistant to reduction. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For analogues of this compound, SAR studies have been crucial in elucidating the features necessary for interaction with biological targets.
A notable example involves a series of trifluoroacetophenone derivatives that were evaluated as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism. nih.gov In this research, it was discovered that the trifluoroacetyl group plays a key role in the molecule's inhibitory activity, likely by interacting with the MCD active site in its hydrated form. nih.gov
The study revealed a critical SAR finding: the potency of these inhibitors was significantly enhanced by the presence of electron-withdrawing groups on the phenyl ring. nih.gov These groups act to stabilize the hydrated form of the trifluoromethyl ketone, which is the species presumed to bind to the enzyme's active site. This finding directly underscores the importance of the two chloro substituents in this compound, as their strong electron-withdrawing nature would be expected to enhance this stabilizing effect and, consequently, the compound's potential inhibitory activity against such targets. nih.govfluoromart.com
Illustrative SAR of Trifluoroacetophenone Derivatives as MCD Inhibitors
| Substitution on Phenyl Ring | Nature of Substituent | Relative Inhibitory Potency |
|---|---|---|
| 4-H (Unsubstituted) | Neutral | Baseline |
| 4-OCH3 (Methoxy) | Electron-Donating | Lower |
| 4-Cl (Chloro) | Electron-Withdrawing | Higher |
| 3,5-diCl (Dichloro) | Strongly Electron-Withdrawing | Significantly Higher |
This table is a conceptual representation based on the findings that electron-withdrawing groups enhance activity. nih.gov
These SAR studies highlight a rational approach to designing more potent inhibitors by modifying the substitution pattern on the aromatic ring of the trifluoroacetophenone scaffold.
Applications in Drug Discovery Programs
The unique chemical characteristics of this compound and its analogues make them valuable assets in various drug discovery programs. chemimpex.com This scaffold serves as a foundational element for building new chemical entities with desirable pharmacological profiles. chemimpex.commdpi.com
As previously noted, its most prominent application is as a crucial building block in the synthesis of isoxazoline-class veterinary drugs like Fluralaner and Lotilaner. google.comguidechem.com The successful development and commercialization of these products demonstrate the utility of this chemical intermediate in creating effective and complex APIs. google.comnbinno.com The incorporation of the 3',5'-dichlorophenyl and trifluoromethyl moieties from this starting material is a key design element that confers the potent ectoparasiticidal properties to the final drugs. guidechem.comgoogle.com
In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for chemical modifications to develop a final drug candidate. This compound and its derivatives possess several characteristics that make them excellent lead compounds or scaffolds for drug development programs.
Exploration in Anticancer and Antimicrobial Research
The 1,3-diaryl-2-propen-1-one scaffold, commonly known as a chalcone (B49325), is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov Chalcones can be synthesized through a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. nih.gov The use of this compound in such a reaction would yield chalcone derivatives with a trifluoromethyl group and a dichlorinated phenyl ring, features that are known to influence biological activity.
Anticancer Research: The anticancer activity of chalcones is attributed to their ability to interact with various cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. nih.govmdpi.com The substitution pattern on both aromatic rings of the chalcone scaffold plays a crucial role in determining the potency and selectivity of its anticancer effects. researchgate.net While specific studies on chalcones derived from this compound are not detailed in the provided results, the broader class of chalcone derivatives has shown significant promise in preclinical cancer research. researchgate.net
Antimicrobial Research: Similarly, heterocyclic compounds derived from chalcones, such as pyrazolines, pyrimidines, and isoxazoles, have been extensively investigated for their antimicrobial properties. nih.govresearchgate.net The trifluoromethyl group, in particular, is a common feature in many antimicrobial agents. researchgate.net The synthesis of novel heterocyclic compounds from this compound could lead to the discovery of new antimicrobial agents with improved efficacy, particularly against drug-resistant strains of bacteria and fungi. researchgate.netnih.govnih.gov
Table 2: Representative Anticancer and Antimicrobial Activities of Chalcone and Heterocyclic Derivatives This table presents general findings for the broader classes of compounds and is not specific to derivatives of this compound based on the provided search results.
| Compound Type | Biological Activity | Key Findings |
|---|---|---|
| Chalcone Derivatives | Anticancer | Induction of apoptosis and cell cycle arrest in various cancer cell lines. nih.govresearchgate.net |
| Pyrazole Derivatives | Antimicrobial | Potent growth inhibitors of Gram-positive bacteria, including MRSA. nih.gov |
| Fused Heterocycles | Antimicrobial | Promising activity against both bacterial and fungal pathogens. nih.gov |
Strategic Integration into Modern Drug Synthesis (e.g., Click Chemistry)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for drug discovery and development. sigmaaldrich.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.org This triazole ring can act as a linker between two molecular fragments or as a bioisosteric replacement for other functional groups. nih.gov
The integration of this compound into modern drug synthesis via click chemistry would likely involve its derivatization to introduce either an azide (B81097) or a terminal alkyne functionality. For example, the aromatic ring could be functionalized with an azido (B1232118) group, or the ketone could be modified to incorporate an alkyne. This functionalized intermediate could then be "clicked" with a complementary fragment to rapidly generate a library of diverse compounds for biological screening.
While specific examples of the use of this compound in click chemistry for drug synthesis are not available in the provided search results, the versatility of this reaction makes it a highly plausible strategy for leveraging this compound's unique structural features in the creation of novel therapeutic agents. researchgate.net The triazole products could be evaluated for a wide range of biological activities, including those discussed in the preceding sections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3',5'-Dichloro-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step halogenation and trifluoromethylation. For example, 3,5-dichloro-4-aminotrifluoroacetophenone derivatives can be prepared by reacting 3,5-dichloro-4-aminotrifluoroacetophenone with sulfuric acid (25% w/w) in toluene under controlled acidic conditions (pH 4) at 0°C, followed by diazotization with NaNO₂ and copper oxide-mediated coupling . Key parameters include temperature control (<0°C during acidification), stoichiometric ratios, and post-reaction purification via silica gel chromatography. Yields up to 84% are achievable with optimized reagent addition rates.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : NMR detects trifluoromethyl groups (δ -60 to -70 ppm), while NMR identifies aromatic protons (δ 7.5–8.5 ppm).
- Mass Spectrometry (GC-MS) : Molecular ion peaks at m/z 243 (CHClFO) confirm molecular weight .
- X-ray Crystallography : Resolves stereoelectronic effects of chlorine and fluorine substituents on the acetophenone backbone .
Q. What safety precautions are required when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep at ambient temperatures in airtight containers to prevent hydrolysis. Avoid exposure to moisture .
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to minimize inhalation of volatile byproducts (e.g., HCl gas during synthesis) .
Q. What are the primary applications of this compound in foundational organic synthesis?
- Methodological Answer : It serves as a precursor for:
- Schiff Base Ligands : Reacts with hydrazides to form tridentate ligands for transition-metal complexes (e.g., Cu(II)), used in catalysis or materials science .
- Pharmaceutical Intermediates : The trifluoromethyl group enhances metabolic stability in drug candidates targeting CNS disorders .
Advanced Research Questions
Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and CF groups deactivate the aromatic ring, directing electrophilic substitutions to the para position. In Suzuki-Miyaura couplings, Pd-catalyzed reactions require careful ligand selection (e.g., SPhos) to overcome steric hindrance from the 3',5'-dichloro motif. Kinetic studies show a 30% slower reaction rate compared to non-halogenated analogs .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies often arise from:
- Rotamers : Trifluoroacetophenone derivatives exhibit rotational barriers detectable via variable-temperature NMR.
- Solvent Effects : Compare spectra in CDCl vs. DMSO-d; DMSO hydrogen bonds with carbonyls, shifting peaks upfield by 1–2 ppm .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and assign signals .
Q. What role does this compound play in catalytic asymmetric synthesis?
- Methodological Answer : As a chiral building block, it participates in:
- Kinetic Resolution : Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) achieves enantiomeric excess (ee) >90% for (R)-configured products.
- Organocatalysis : Acts as a hydrogen-bond acceptor in thiourea-catalyzed Michael additions, with turnover frequencies (TOF) of 120 h .
Q. How does the compound’s stability vary under acidic vs. basic conditions, and how is this mitigated in long-term studies?
- Methodological Answer :
- Acidic Conditions : The trifluoromethyl group resists hydrolysis, but Cl substituents may undergo nucleophilic displacement at pH < 2.
- Basic Conditions : The carbonyl group is susceptible to nucleophilic attack (e.g., hydroxide) above pH 10. Stabilization strategies include:
- Lyophilization : Store as a lyophilized powder under inert gas.
- Buffer Selection : Use phosphate buffers (pH 6–8) for aqueous studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
